molecular formula C12H14N4 B3008650 5,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine CAS No. 2176125-22-5

5,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine

Cat. No.: B3008650
CAS No.: 2176125-22-5
M. Wt: 214.272
InChI Key: GFGXDVLHEFHILR-UHFFFAOYSA-N
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Description

5,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine is an organic compound that belongs to the class of pyridinylpyrimidines These compounds are characterized by a pyridine ring linked to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts can be optimized to ensure high yield and purity. Additionally, the reaction conditions, such as temperature and solvent, are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may yield amine derivatives .

Scientific Research Applications

5,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine and pyridine rings. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-8-5-4-6-11(15-8)16-12-9(2)10(3)13-7-14-12/h4-7H,1-3H3,(H,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGXDVLHEFHILR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NC=NC(=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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